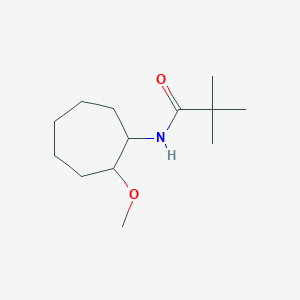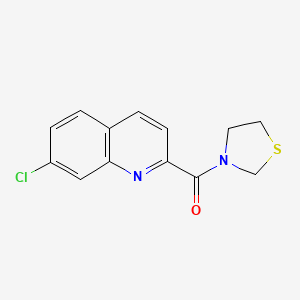
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of cycloalkylamides. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. The compound has also been studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. The compound has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and physiological effects:
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the perception of pain. The compound has also been found to increase the activity of the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. The compound has also been found to exhibit potent and selective effects in animal models. However, there are also some limitations associated with the use of this compound. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide. One potential direction is to further investigate the mechanism of action of the compound, particularly its interactions with the GABAergic system. Another potential direction is to explore the use of the compound in the treatment of other neurological disorders, such as depression and bipolar disorder. Additionally, further research could be conducted to optimize the synthesis and formulation of the compound for use in experimental settings.
Métodos De Síntesis
The synthesis of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 2-methoxycycloheptylamine in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety. The compound has been found to exhibit potent anti-convulsant and analgesic effects in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, where it has been found to exhibit anxiolytic effects.
Propiedades
IUPAC Name |
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(15)14-10-8-6-5-7-9-11(10)16-4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVSUMPPDKTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCCCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)







![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)